molecular formula C10H7BrN4O B6086514 8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one

8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one

Cat. No.: B6086514
M. Wt: 279.09 g/mol
InChI Key: UXJQPZPZRBYXFK-UHFFFAOYSA-N
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Description

8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one is a heterocyclic compound that features a triazinoindole core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups in its structure can influence its reactivity and biological activity.

Properties

IUPAC Name

8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c1-15-10(16)9-8(13-14-15)6-4-5(11)2-3-7(6)12-9/h2-4,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJQPZPZRBYXFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C3=C(N2)C=CC(=C3)Br)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction might involve the use of brominated indole derivatives and triazine precursors, followed by cyclization and functional group modifications .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to more complex structures.

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted triazinoindole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-bromo-3-methyl-5H-triazino[5,4-b]indol-4-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and methyl groups can influence its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
  • 8-Bromo-2,3-dihydro-5H-as-triazino[5,6-b]indole-3-thione
  • 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione

Comparison: 8-Bromo-3-methyl-5H-triazino[5,4-b]indol-4-one is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. These structural features can influence its reactivity and biological activity compared to similar compounds .

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